molecular formula C21H35Cl2N3O2 B604989 4-Me-PDTic HCl CAS No. 2209073-52-7

4-Me-PDTic HCl

Katalognummer: B604989
CAS-Nummer: 2209073-52-7
Molekulargewicht: 432.43
InChI-Schlüssel: UDTZTCZUETYIOL-WUMQWIPTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Me-PDTic HCl (4-Methylphenyldithiocarbamate hydrochloride) is a chemically modified derivative of dithiocarbamate, characterized by a methyl group substitution at the para position of the phenyl ring. Dithiocarbamates are known for their metal-chelating properties, making them relevant in catalysis, polymer stabilization, and bioactivity studies .

Eigenschaften

CAS-Nummer

2209073-52-7

Molekularformel

C21H35Cl2N3O2

Molekulargewicht

432.43

IUPAC-Name

(3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)-methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Dihydrochloride

InChI

InChI=1S/C21H33N3O2.2ClH/c1-14(2)20(13-24-8-6-15(3)7-9-24)23-21(26)19-11-16-4-5-18(25)10-17(16)12-22-19;;/h4-5,10,14-15,19-20,22,25H,6-9,11-13H2,1-3H3,(H,23,26);2*1H/t19-,20-;;/m1../s1

InChI-Schlüssel

UDTZTCZUETYIOL-WUMQWIPTSA-N

SMILES

O=C([C@@H]1NCC2=C(C=CC(O)=C2)C1)N[C@H](CN3CCC(C)CC3)C(C)C.[H]Cl.[H]Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

4-Me-PDTic HCl;  4-Me-PDTic hydrochloride

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

4-Methoxyphenethylamine HCl
  • Structure : Features a methoxy (-OCH₃) group at the para position of the phenyl ring, attached to an ethylamine backbone.
  • Applications: Used in neurotransmitter research due to structural similarity to endogenous amines like dopamine and tyramine .
  • Key Differences : The methoxy group in 4-Methoxyphenethylamine HCl enhances electron-donating effects, altering receptor binding compared to the methyl group in 4-Me-PDTic HCl, which may influence solubility and metabolic stability.
4-Methylphthalic Acid
  • Structure : A dicarboxylic acid with a methyl group at the para position.
  • Applications : Intermediate in polymer synthesis and organic catalysis .
4-Methylvaleric Acid
  • Structure : Aliphatic carboxylic acid with a branched methyl group (C₆H₁₂O₂).
  • Applications : Used in flavoring agents and pharmaceutical intermediates .
  • Key Differences : The aliphatic chain and carboxyl group result in lower polarity compared to aromatic this compound, impacting bioavailability and partitioning behavior.

Physicochemical Properties

Property This compound (Inferred) 4-Methoxyphenethylamine HCl 4-Methylphthalic Acid 4-Methylvaleric Acid
Molecular Formula C₈H₁₀NS₂·HCl C₉H₁₃NO₂·HCl C₉H₈O₄ C₆H₁₂O₂
Molecular Weight (g/mol) ~230.7 203.67 180.16 116.16
Polar Surface Area ~80 Ų 52.6 Ų 74.6 Ų 37.3 Ų
Solubility Polar solvents (DMSO, H₂O) Methanol, water Water (moderate) Lipophilic solvents
Key Functional Groups Dithiocarbamate, HCl salt Ethylamine, methoxy, HCl salt Carboxylic acids, methyl Carboxylic acid, methyl

Pharmacological and Industrial Relevance

  • This compound: Potential applications in metal detoxification or enzyme inhibition, leveraging the dithiocarbamate group’s affinity for transition metals.
  • 4-Methylvaleric Acid : Industrial utility in ester synthesis contrasts with this compound’s niche in chelation chemistry .

Q & A

Basic Research Questions

Q. How is the receptor binding affinity and selectivity of 4-Me-PDTic HCl experimentally characterized?

  • Methodological Answer :

  • Use [35S]GTPγS binding assays to quantify κ-opioid receptor (KOR) affinity. In one study, this compound demonstrated a K value of 0.37 nM for KOR, with 645-fold selectivity over μ-opioid receptors (MOR) and >8,100-fold specificity over δ-opioid receptors (DOR) .

  • Include positive controls (e.g., known KOR antagonists) and negative controls (vehicle-only samples) to validate assay specificity.

  • Analyze data using non-linear regression (e.g., GraphPad Prism) to calculate Ki values and selectivity ratios. Report results with 95% confidence intervals to ensure statistical rigor .

    • Key Data Table :
ReceptorK Value (nM)Selectivity Ratio (vs. KOR)
KOR0.371 (reference)
MOR239645
DOR>3,000>8,100
Source: Adapted from structural SAR studies

Q. What experimental approaches validate the CNS penetration potential of this compound?

  • Methodological Answer :

  • Calculate log BB (blood-brain barrier permeability) using in silico tools (e.g., Molinspiration). For this compound, log BB values >0.3 suggest favorable CNS penetration .

  • Perform mouse pharmacokinetic studies to measure brain-to-plasma ratios. Administer the compound intravenously, collect plasma and brain homogenates at timed intervals, and quantify concentrations via LC-MS/MS .

  • Apply CNS Multi-Parameter Optimization (MPO) scoring, which integrates molecular weight, log P, and hydrogen-bonding capacity. A score >4 indicates high CNS suitability .

    • Key Data Table :
ParameterValue for this compound
Molecular Weight407.5 g/mol
log BB (predicted)0.45
CNS MPO Score4.8
Brain-to-Plasma Ratio2.1 (in mice)
Source: Pharmacokinetic and computational studies

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro SAR data and in vivo efficacy for this compound?

  • Methodological Answer :

  • Hypothesis Testing : If in vitro SAR shows high KOR affinity but in vivo efficacy is weak, investigate off-target interactions (e.g., P-glycoprotein efflux) using transfected cell models .
  • Pharmacodynamic Profiling : Compare in vitro IC50 values with in vivo ED50 in behavioral assays (e.g., tail-flick test). Discrepancies may arise from metabolic instability or protein binding .
  • Statistical Analysis : Apply Bland-Altman plots to assess agreement between datasets. Use ANCOVA to adjust for confounding variables (e.g., dosing regimen) .

Q. What strategies optimize the pharmacokinetic profile of this compound for CNS-targeted studies?

  • Methodological Answer :

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl) to reduce P-glycoprotein-mediated efflux while maintaining low molecular weight (<450 g/mol) .
  • Prodrug Design : Mask charged groups (e.g., carboxylic acid) with ester linkages to enhance bioavailability. Hydrolyze in vivo to release the active compound .
  • Species-Specific Adjustments : Adjust dosing in rodent models based on allometric scaling (e.g., body surface area) to account for metabolic differences .

Data Analysis and Reproducibility

Q. How should researchers address contradictory SAR data in structural analogs of this compound?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for variability in assay conditions (e.g., buffer pH, cell lines) .
  • Sensitivity Testing : Replicate key experiments under standardized conditions (e.g., pH 7.4 PBS, 37°C) to isolate confounding factors .
  • Machine Learning : Train models on existing SAR datasets to predict modifications that balance affinity, selectivity, and CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Me-PDTic HCl
Reactant of Route 2
Reactant of Route 2
4-Me-PDTic HCl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.